5alpha-Androstane-3,11-dione, 17beta-hydroxy- 5alpha-Androstane-3,11-dione, 17beta-hydroxy-
Brand Name: Vulcanchem
CAS No.: 32694-37-4
VCID: VC0005254
InChI: InChI=1S/C19H28O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h11,13-14,16-17,22H,3-10H2,1-2H3/t11-,13-,14-,16-,17+,18-,19-/m0/s1
SMILES: CC12CCC(=O)CC1CCC3C2C(=O)CC4(C3CCC4O)C
Molecular Formula: C19H28O3
Molecular Weight: 304.4 g/mol

5alpha-Androstane-3,11-dione, 17beta-hydroxy-

CAS No.: 32694-37-4

Inhibitors

VCID: VC0005254

Molecular Formula: C19H28O3

Molecular Weight: 304.4 g/mol

5alpha-Androstane-3,11-dione, 17beta-hydroxy- - 32694-37-4

CAS No. 32694-37-4
Product Name 5alpha-Androstane-3,11-dione, 17beta-hydroxy-
Molecular Formula C19H28O3
Molecular Weight 304.4 g/mol
IUPAC Name (5S,8S,9S,10S,13S,14S,17S)-17-hydroxy-10,13-dimethyl-2,4,5,6,7,8,9,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,11-dione
Standard InChI InChI=1S/C19H28O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h11,13-14,16-17,22H,3-10H2,1-2H3/t11-,13-,14-,16-,17+,18-,19-/m0/s1
Standard InChIKey RSQKILYTRHKUIJ-HZGXJFKTSA-N
Isomeric SMILES C[C@]12CCC(=O)C[C@@H]1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@H]4O)C
SMILES CC12CCC(=O)CC1CCC3C2C(=O)CC4(C3CCC4O)C
Canonical SMILES CC12CCC(=O)CC1CCC3C2C(=O)CC4(C3CCC4O)C
Appearance Assay:≥97%A crystalline solid
Synonyms (5α,17β)-17-hydroxy-androstane-3,11-dione
PubChem Compound 11197479
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator